molecular formula C17H11Cl2NO2 B2818564 8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 862677-09-6

8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B2818564
CAS No.: 862677-09-6
M. Wt: 332.18
InChI Key: ULBAOSPTEYDMEE-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid ( 862677-09-6) is a synthetic quinoline derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 17 H 11 Cl 2 NO 2 and a molecular weight of 332.18 g/mol, this compound serves as a key scaffold in the development of novel therapeutic agents [ ]. Its primary research value lies in its potential as a core structure for histone deacetylase (HDAC) inhibitors , a prominent class of investigational anticancer drugs [ ]. The 2-substituted phenylquinoline-4-carboxylic acid moiety is designed to act as a cap group, binding to the hydrophobic region at the opening of the HDAC active site [ ]. This mechanism can induce G2/M cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells, making it a valuable lead compound for in vitro anticancer studies [ ]. Furthermore, quinoline-4-carboxylic acid derivatives have been investigated for their kinase inhibition potential, where the chlorophenyl and methyl groups can influence binding affinity and selectivity toward specific kinases [ ]. Please note: This product is intended For Research Use Only and is not designed for human or veterinary therapeutic applications [ ]. Safety Information: This compound may cause an allergic skin reaction and serious eye irritation [ ]. Researchers are advised to wear appropriate personal protective equipment, including protective gloves, clothing, and eye protection [ ].

Properties

IUPAC Name

8-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-14(17(21)22)12-3-2-4-13(19)16(12)20-15(9)10-5-7-11(18)8-6-10/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBAOSPTEYDMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid, with the CAS number 862677-09-6, is a synthetic compound that belongs to the quinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further investigation.

The molecular formula of this compound is C₁₇H₁₁Cl₂NO₂. It features a quinoline core substituted with chlorine and a carboxylic acid functional group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₁Cl₂NO₂
Molecular Weight320.18 g/mol
CAS Number862677-09-6
SolubilitySoluble in DMSO
Hazard ClassificationIrritant

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of quinoline derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis.

  • Cell Viability and Apoptosis : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis, as evidenced by increased markers of early and late apoptotic cells compared to controls.
    Cell LineIC50 (µM)Apoptosis Induction (%)
    MCF-715.225.4
    A54912.530.1
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, studies suggest that the compound may inhibit Aurora A kinase, a critical regulator of cell cycle progression.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly kinases involved in cancer progression.

  • Aurora A Kinase Inhibition : In a kinase panel assay, this compound exhibited selective inhibition of Aurora A kinase.
    CompoundInhibition (%)
    This compound48.2
    Control (DMSO)<5
  • Selectivity Profile : Further investigation into its selectivity revealed that while it effectively inhibits Aurora A kinase, it shows minimal activity against other kinases tested, indicating a favorable selectivity profile for targeted therapy.

Case Studies

Several case studies have focused on the therapeutic potential of quinoline derivatives in oncology:

  • Study on MCF-7 Cells : A recent study assessed the effects of this compound on MCF-7 cells and found that treatment led to significant G1 phase arrest in the cell cycle, corroborating its potential as an anticancer agent.
  • In Vivo Studies : Preliminary in vivo studies using xenograft models have indicated that the compound can reduce tumor growth significantly when administered at effective doses, supporting its potential application in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Quinoline-4-Carboxylic Acid Derivatives

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent patterns. Below is a comparative analysis:

Table 1: Structural and Substituent Comparison
Compound Name Substituents (Positions) CAS No. Molecular Weight Key References
This compound 8-Cl, 2-(4-Cl-Ph), 3-Me, 4-COOH 124930-93-4 340.14
2-(4-Chlorophenyl)-3-methylquinoline-4-carboxylic acid 2-(4-Cl-Ph), 3-Me, 4-COOH (no 8-Cl) 43071-47-2 305.73
8-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid 8-Cl, 2-(3-OH-Ph), 4-COOH 669739-31-5 299.71
8-Chloro-2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid 8-Cl, 2-(2,4-diCl-Ph), 4-COOH 863180-69-2 352.60
7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid 7-Cl, 8-Me, 2-(3-OMe-Ph), 4-COOH 590353-82-5 328.00
Key Observations:

2,4-Dichlorophenyl substitution (CAS 863180-69-2) increases molecular weight and lipophilicity but may reduce solubility .

Functional Group Impact :

  • 3-Hydroxyphenyl (CAS 669739-31-5) introduces polarity, increasing aqueous solubility but possibly reducing membrane permeability .
  • 3-Methoxy (CAS 590353-82-5) adds steric bulk and moderate polarity, which could modulate receptor interactions .
Table 2: Property Comparison
Compound (CAS No.) TPSA* (Ų) LogP** Solubility Profile Biological Relevance (Inferred)
124930-93-4 (Target) ~75 ~3.5 Chloroform, MeOH, DMSO Antibacterial, enzyme inhibition
43071-47-2 ~70 ~2.8 DMSO, ethanol Reduced activity due to lack of 8-Cl
669739-31-5 ~90 ~2.2 Water, DMSO Enhanced solubility but lower bioavailability
590353-82-5 ~80 ~3.0 Methanol, acetone Improved CNS penetration due to methoxy

TPSA (Topological Polar Surface Area): Estimated using analogs from . Higher TPSA correlates with better solubility.
*
LogP: Calculated using fragment-based methods.

Notable Trends:
  • Lipophilicity : The target compound’s LogP (~3.5) suggests moderate membrane permeability, ideal for balancing solubility and absorption.
  • Bioactivity: Chlorine atoms at positions 2 and 8 (target compound) may enhance interactions with chlorophilic enzyme pockets, as seen in related antimalarial quinolines .

Q & A

Q. Example Data :

  • XRD Parameters (from a related tetrahydroquinoline derivative):
    • Space Group: P1, a = 10.058 Å, b = 10.648 Å, c = 10.879 Å .
    • R-factor: 0.036, indicating high structural accuracy .

Advanced: How can conflicting NMR data for derivatives be resolved?

Answer:
Contradictions often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

Variable Temperature NMR : To identify rotational barriers in substituents (e.g., chlorophenyl groups) .

DFT Calculations : Compare experimental chemical shifts with computed values (B3LYP/6-31G* level) .

Heteronuclear Correlation (HSQC/HMBC) : To assign ambiguous peaks via long-range coupling .

Case Study :
A 3-methylquinoline derivative showed δ 7.2–8.3 ppm aromatic splitting discrepancies. HSQC confirmed coupling between H-5 and C-4, resolving assignment errors .

Advanced: What methodologies optimize regioselectivity in quinoline functionalization?

Answer:
Regioselectivity is influenced by:

Directing Groups : The 4-carboxylic acid acts as a meta-director, favoring electrophilic substitution at C-6/C-8 .

Microwave-Assisted Synthesis : Enhances yield (e.g., 90% in 30 minutes vs. 65% in 6 hours conventionally) for halogenation .

Protection/Deprotection : Use of tert-butyl esters to block the carboxylic acid during nitration .

Q. Table of Derivatives :

DerivativeModificationBiological Activity (IC₅₀, μM)
Methyl esterCOOH → COOCH₃12.5 (E. coli)
8-FluoroCl → F8.7 (S. aureus)

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